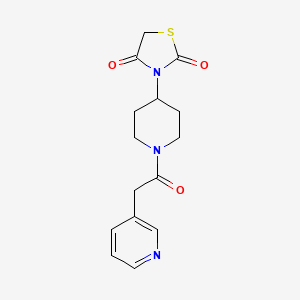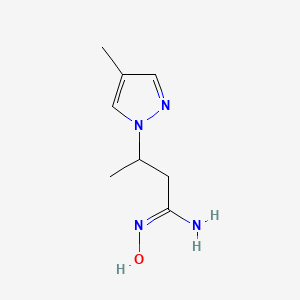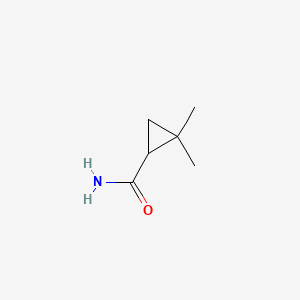![molecular formula C12H16F2N2 B2492077 1-[1-(2,4-Difluorophenyl)ethyl]piperazine CAS No. 518972-07-1](/img/structure/B2492077.png)
1-[1-(2,4-Difluorophenyl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[1-(2,4-Difluorophenyl)ethyl]piperazine often involves complex chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps has been documented, with a total yield of 48.2% (Quan, 2006). Such processes are indicative of the methods that might be used in synthesizing this compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be analyzed using techniques like IR and 1H-NMR. For example, the structural confirmation of synthesized 1-(2,3-dichlorophenyl)piperazine was achieved using these methods, indicating the reliability of such techniques in determining molecular structures (Li Ning-wei, 2005).
Chemical Reactions and Properties
Research on the chemical reactions and properties of similar compounds, such as optically active antifungal azoles that include a this compound-like structure, reveals significant antifungal activity against a variety of fungal cultures. This suggests that the chemical reactions and properties of this compound may also be relevant in pharmacological contexts (Upadhayaya et al., 2004).
Physical Properties Analysis
The physical properties of similar compounds have been studied, such as 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride, highlighting intermolecular interactions and stability within the crystal structure, which may offer insights into the physical characteristics of this compound (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound-like compounds can be elucidated through synthesis and biological evaluation studies. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess notable chemical properties relevant to antimicrobial activity (Rajkumar et al., 2014).
Applications De Recherche Scientifique
Antifungal Activity
1-[1-(2,4-Difluorophenyl)ethyl]piperazine derivatives have demonstrated significant antifungal activity. For instance, certain compounds within this class showed high effectiveness against various fungal cultures including Candida spp., C. neoformans, and Aspergillus spp. One study found that a compound in this class had a minimum inhibitory concentration (MIC) value comparable to itraconazole and better than fluconazole for several fungal strains, indicating its potential as a potent antifungal agent (Upadhayaya et al., 2004).
Interaction with Dopamine Receptors
Substituted 1-[1-(2,4-Difluorophenyl)ethyl]piperazines have shown affinity to dopamine receptors. A study evaluated these compounds for their ability to displace dopamine from binding sites, revealing their potential role in dopaminergic activity. This suggests possible applications in researching neurological conditions and treatments (Zee & Hespe, 1985).
Development of Therapeutic Agents
There has been research into developing long-acting agents for the treatment of various conditions using this compound. Optically pure hydroxylated derivatives of this compound have been synthesized and evaluated, showing potential in therapy for certain disorders, including substance abuse (Hsin et al., 2002).
Insecticidal Applications
Compounds based on this chemical structure have been explored for their insecticidal properties. One investigation used a this compound derivative as a lead compound for new insecticides, demonstrating growth-inhibiting and larvicidal activities against certain pests (Cai et al., 2010).
Herbicidal and Plant Growth Regulatory Potential
Derivatives of this compound have been synthesized and evaluated as potential herbicides and plant growth regulators. These compounds showed promising herbicidal activity against certain plant species, indicating their potential use in agricultural applications (Stoilkova et al., 2014).
Radioligand in Neurotransmission Studies
This compound has also been used in the study of serotonergic neurotransmission. For example, a specific radiolabeled antagonist based on this chemical structure was developed for the study of serotonin receptors using positron emission tomography (PET), contributing to the understanding of neurotransmitter systems in the brain (Plenevaux et al., 2000).
Safety and Hazards
According to Sigma-Aldrich, “1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements for this compound are H301 - H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338, which provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
1-[1-(2,4-difluorophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9(16-6-4-15-5-7-16)11-3-2-10(13)8-12(11)14/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJJNHMMZQNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)

![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)